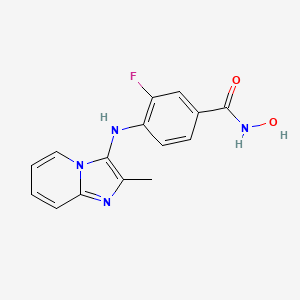
Hdac6-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-31 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in various biological processes, including intracellular transport, protein quality control, and modulation of immune responses. Inhibition of HDAC6 has shown potential therapeutic benefits in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-31 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-31 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Hdac6-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of HDAC6 and its involvement in cellular processes such as autophagy, protein degradation, and immune responses.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, Alzheimer’s disease, and amyotrophic lateral sclerosis by modulating HDAC6 activity.
Mechanism of Action
Hdac6-IN-31 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins such as α-tubulin, heat shock protein 90, and cortactin, leading to alterations in cellular processes like protein stability, cell migration, and apoptosis. The molecular targets and pathways involved include the Hsp90-HSF1 complex, which plays a role in gene transcription and protein stability .
Comparison with Similar Compounds
Hdac6-IN-31 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Ricolinostat: Another selective HDAC6 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
Tubastatin A: Known for its selectivity towards HDAC6 and its use in studying the role of HDAC6 in various biological processes.
This compound stands out due to its unique chemical structure and specific functional groups that confer enhanced selectivity and potency compared to other HDAC6 inhibitors .
Properties
Molecular Formula |
C15H13FN4O2 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)amino]benzamide |
InChI |
InChI=1S/C15H13FN4O2/c1-9-14(20-7-3-2-4-13(20)17-9)18-12-6-5-10(8-11(12)16)15(21)19-22/h2-8,18,22H,1H3,(H,19,21) |
InChI Key |
GFZAQFZABQWDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)NC3=C(C=C(C=C3)C(=O)NO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
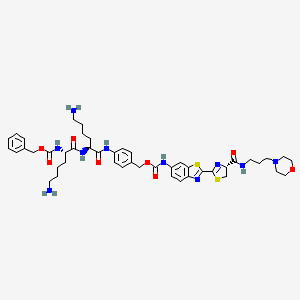
![Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one](/img/structure/B12374442.png)
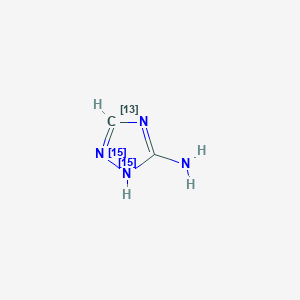
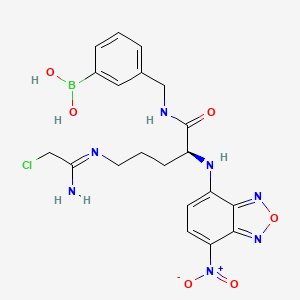

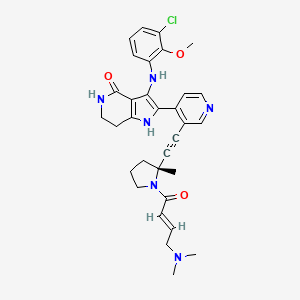
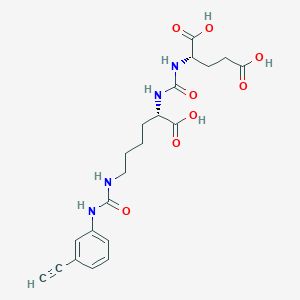
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
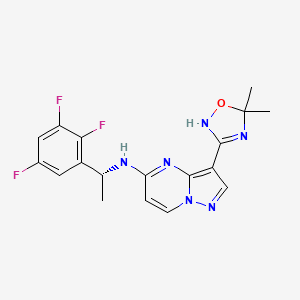
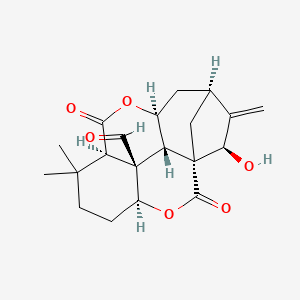
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
